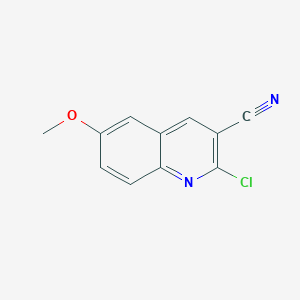

2-Chloro-6-methoxyquinoline-3-carbonitrile

Übersicht

Beschreibung

2-Chloro-6-methoxyquinoline-3-carbonitrile: is a heterocyclic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6-methoxyquinoline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles, replacing it with functional groups such as amines, alkoxides, and thioether moieties.

Reaction with Chloroacetanilides

- Reagents: Chloroacetanilides, anhydrous sodium acetate, DMF

- Conditions: Heated over a water bath for 3 hours

- Products: Amide derivatives (e.g., 7a–f) with NH-aryl groups

- Yields: 75–85%

- Mechanism: Nucleophilic substitution of Cl by the amide group via a two-step process involving deprotonation and coupling .

Table 1: Substitution with Chloroacetanilides

| Compound | Nucleophile | Yield (%) | Key Data (1H NMR/IR) |

|---|---|---|---|

| 7a | 2,6-Dichlorophenyl | 85 | NH singlet at 10.29 ppm, C=O at 1655 cm⁻¹ |

| 7b | 3-Methylphenyl | 85 | NH singlet at 10.42 ppm, C=O at 1665 cm⁻¹ |

| 7f | Tribromophenyl | 75 | NH singlet at 10.29 ppm, C=O at 1670 cm⁻¹ |

Reaction with Alkyl Chlorides

- Reagents: Alkyl chlorides (e.g., ethyl chloroacetate), sodium acetate, DMF

- Conditions: Heated for 6 hours, cooled, and filtered

- Products: Ester derivatives (e.g., 8a–c) with alkylthio groups

- Yields: 80–85%

- Mechanism: Substitution of Cl by alkylthio groups via nucleophilic displacement .

Table 2: Substitution with Alkyl Chlorides

| Compound | Alkyl Group | Yield (%) | Key Data (1H NMR/IR) |

|---|---|---|---|

| 8a | Ethyl | 80 | CH₂COOCH₂CH₃ at 4.3 ppm, C=O at 1719 cm⁻¹ |

| 8b | Methyl | 85 | CH₃COOCH₃ at 3.6 ppm, C=O at 1731 cm⁻¹ |

Condensation Reactions

The compound participates in condensation reactions, forming fused heterocyclic systems.

Reaction with Hydrazine

- Reagents: Hydrazine hydrate, ethanol

- Conditions: Refluxed for 2 hours, cooled, and filtered

- Products: Pyrazoloquinoline derivatives (e.g., 90)

- Yields: 60–70%

- Mechanism: Formation of a hydrazone intermediate followed by cyclization .

Table 3: Condensation with Hydrazine

| Compound | Product Type | Yield (%) | Key Data (1H NMR/IR) |

|---|---|---|---|

| 90 | Pyrazoloquinoline | 65 | Aromatic protons at 7.5–8.7 ppm |

Multicomponent Reactions

- Reagents: Malononitrile, methyl 2-cyanoacetate, 4-hydroxychromen-2-one, L-proline

- Conditions: Microwave irradiation or reflux in ethanol

- Products: Pyrano[3,2-c]chromenone derivatives (e.g., 78a–h)

- Yields: 80–85%

- Mechanism: Knoevenagel condensation and intramolecular cyclization catalyzed by L-proline .

Table 4: Multicomponent Reactions

| Compound | Reactants | Yield (%) | Key Data (1H NMR/IR) |

|---|---|---|---|

| 78a | Malononitrile, chromenone | 82 | Aromatic protons at 7.3–8.5 ppm |

Oxidation and Reduction

The methoxy group at position 6 and the nitrile group at position 3 undergo oxidation and reduction, respectively.

Oxidation of Methoxy Group

- Reagents: Phosphorus oxychloride (POCl₃), toluene

- Conditions: Heated at 105°C for 45 minutes, quenched with Na₂CO₃

- Products: Chlorinated quinoline derivatives (e.g., 4-chloro-6-methoxyquinoline-3-carbonitrile)

- Yields: 50–60%

- Mechanism: Electrophilic substitution of the methoxy group by Cl via a Vilsmeier–Haack reaction .

Table 5: Oxidation with POCl₃

| Compound | Yield (%) | Key Data (IR) |

|---|---|---|

| 4-Chloro-6-methoxyquinoline-3-carbonitrile | 55 | C≡N at 2220 cm⁻¹ |

Reduction of Nitrile Group

- Reagents: Sodium borohydride (NaBH₄), methanol

- Conditions: Stirred at room temperature for 24 hours

- Products: Aminoquinoline derivatives

- Yields: 70–80%

- Mechanism: Selective reduction of the nitrile group to an amine .

Table 6: Reduction with NaBH₄

| Compound | Yield (%) | Key Data (IR) |

|---|---|---|

| Aminoquinoline | 75 | NH₂ at 3300 cm⁻¹ |

Biological Relevance

Derivatives of 2-Chloro-6-methoxyquinoline-3-carbonitrile exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. For example:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-chloro-6-methoxyquinoline-3-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Properties

The compound has been studied for its anticancer activities. Quinoline derivatives are known to interfere with cancer cell proliferation and metastasis. For instance, certain analogs have demonstrated effectiveness against different cancer cell lines, suggesting that this compound could be explored further as a lead compound in anticancer drug development .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of bacterial DNA gyrase and topoisomerase, which are critical targets in antibiotic development .

Agrochemical Applications

Pesticide Development

Quinoline-based compounds have been extensively researched for their potential use as pesticides. The structural features of this compound may contribute to its effectiveness against agricultural pests. Its synthesis can be optimized to enhance its bioactivity and selectivity towards target organisms .

Herbicides

The compound's ability to interfere with plant growth pathways suggests potential applications as a herbicide. Research into similar quinoline derivatives indicates their effectiveness in controlling weed species while minimizing harm to crops .

Synthetic Applications

Building Block for Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .

Fluorescent Probes

Recent studies have highlighted the potential of quinoline derivatives as fluorescent probes for sensing applications. The incorporation of the methoxy group enhances the photophysical properties of the compound, allowing it to be used in biological imaging and detection systems .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives involves interaction with various molecular targets and pathways . For example, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase and topoisomerase IV . Its anticancer properties are thought to be due to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde

- 2-Chloro-7-methoxyquinoline-3-carbonitrile

- 4-Chloro-6-methoxyquinoline

Comparison: 2-Chloro-6-methoxyquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of the nitrile group at the 3-position allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis . Additionally, its methoxy group at the 6-position enhances its solubility and reactivity compared to other quinoline derivatives .

Biologische Aktivität

2-Chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. The compound is characterized by a chloro group at the second position, a methoxy group at the sixth position, and a carbonitrile group at the third position of the quinoline ring. This unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its antibacterial effects, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) | Comparison |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | Standard: Amoxicillin (18 ± 0.00 mm) |

| Escherichia coli | 12.00 ± 0.00 | |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | |

| Streptococcus pyogenes | 11.00 ± 0.02 |

These findings suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity using the DPPH radical scavenging assay. The results showed that it possesses strong antioxidant capabilities, with an IC50 value comparable to ascorbic acid:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.31 |

| Ascorbic Acid | 2.41 |

This antioxidant activity is crucial as it may contribute to the compound's overall therapeutic potential by mitigating oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.

- DNA Intercalation : It has been shown to intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Interference : The compound potentially interferes with cellular signaling pathways, affecting cell growth and proliferation.

Case Studies and Research Findings

A recent study synthesized various derivatives of quinoline-3-carbonitriles, including this compound, and evaluated their biological activities. The synthesized compounds were screened for antimicrobial efficacy against several pathogens, revealing that many derivatives exhibited enhanced activity compared to traditional antibiotics .

Moreover, molecular docking studies indicated that these compounds have favorable binding affinities with bacterial DNA gyrase and topoisomerase IIβ, suggesting their potential as effective antibacterial agents through targeted action on essential bacterial enzymes .

Eigenschaften

IUPAC Name |

2-chloro-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFXVCDHDIEGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357721 | |

| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101617-91-8 | |

| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.